4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
Overview
Description
“4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride” is a chemical compound that has been used in the synthesis of various derivatives . It is also a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound involves the use of LiOH in a mixture of methanol and water. The reaction mixture is stirred at room temperature for 8 hours. The reaction is then acidified to pH = 1 with 1 N HCl. The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of “4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride” consists of a pyridinyl group attached to an amino group, which is further attached to a benzoic acid group. The compound has a molecular weight of 250.68 .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Results or Outcomes : The outcomes also vary depending on the therapeutic use. For example, an antimicrobial pyridine compound might inhibit the growth of certain bacteria, while an antitumor compound might inhibit the growth of certain cancer cells .
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Scientific Field: Organic Chemistry
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Scientific Field: Drug Discovery
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Scientific Field: Antileukemia Research
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Scientific Field: Antibacterial Research
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Scientific Field: Luminescent Sensor Development
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Scientific Field: Material Science
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Scientific Field: Pharmaceutical Research
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Scientific Field: Biochemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Chemical Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(pyridin-4-ylamino)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,(H,13,14)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZGMQMFUFLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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